1,4-Diiodooctafluorobutane

Fluorinated telomer synthesis Thermal stability Hexafluoropropene telomerization

1,4-Diiodooctafluorobutane (C4F8I2, CAS 375-50-8), also known as octafluoro-1,4-diiodobutane or perfluoro-1,4-diiodobutane, is a terminally diiodinated perfluorinated alkane. It is a colorless to pale red liquid at room temperature with a density of 2.474 g/mL at 25 °C, a melting point of -9 °C, and a boiling point of 150 °C (or 85 °C at 100 mmHg).

Molecular Formula C4F8I2
Molecular Weight 453.84 g/mol
CAS No. 375-50-8
Cat. No. B1294289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diiodooctafluorobutane
CAS375-50-8
Molecular FormulaC4F8I2
Molecular Weight453.84 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)I)(F)F)(C(F)(F)I)(F)F
InChIInChI=1S/C4F8I2/c5-1(6,3(9,10)13)2(7,8)4(11,12)14
InChIKeyJILAKKYYZPDQBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diiodooctafluorobutane (CAS 375-50-8): Technical Specifications and Research-Grade Properties for Scientific Procurement


1,4-Diiodooctafluorobutane (C4F8I2, CAS 375-50-8), also known as octafluoro-1,4-diiodobutane or perfluoro-1,4-diiodobutane, is a terminally diiodinated perfluorinated alkane . It is a colorless to pale red liquid at room temperature with a density of 2.474 g/mL at 25 °C, a melting point of -9 °C, and a boiling point of 150 °C (or 85 °C at 100 mmHg) . The compound serves as a bifunctional building block with two reactive iodo end-groups on a rigid, electron-withdrawing perfluorobutyl backbone, enabling its use in halogen bonding, polymer synthesis, and supramolecular chemistry .

Bifunctional perfluoroalkyl building block for synthesis and crystal engineering
Thermal telomerization of hexafluoropropene (HFP) chain transfer agent
Iodine transfer polymerization (ITP) for controlled telechelic fluoropolymers
Strong halogen bond donor for predictable supramolecular architectures
Photostimulated SRN1 bifunctional perfluoroalkylation in synthesis

Why Generic Substitution of 1,4-Diiodooctafluorobutane with Other α,ω-Diiodoperfluoroalkanes or Halogen Bond Donors Fails


Substituting 1,4-diiodooctafluorobutane with seemingly similar α,ω-diiodoperfluoroalkanes (e.g., 1,2-diiodotetrafluoroethane, 1,6-diiodoperfluorohexane) or alternative halogen bond donors (e.g., 1,4-diiodotetrafluorobenzene) leads to markedly different outcomes in synthesis and materials performance. The perfluorobutyl chain length of 1,4-diiodooctafluorobutane critically influences its thermal stability under reaction conditions [1], its efficiency and selectivity as a chain transfer agent in polymerization [2], and the geometry and strength of its halogen bonding interactions [3]. Simply changing the chain length or the aromatic nature of the donor alters these key parameters, often resulting in reaction failure, loss of polymerization control, or drastically different supramolecular architectures.

Shorter chain analogs (e.g., C2) may thermally decompose under telomerization conditions, leading to reaction failure.
Aromatic donors (e.g., 1,4-diiodotetrafluorobenzene) shift halogen bond geometry and strength, altering supramolecular outcomes.
Monofunctional iodoalkanes or molecular iodine limit polymer architecture control; bifunctional CTA is required for telechelics.
Chain-length-dependent density and refractive index affect solvent compatibility and heavy-atom contrast.

Quantitative Differentiation of 1,4-Diiodooctafluorobutane: Head-to-Head Data Against Key Comparators


Thermal Stability in Telomerization: 1,4-Diiodooctafluorobutane vs. 1,2-Diiodotetrafluoroethane

In the thermal telomerization of hexafluoropropene (HFP) with α,ω-diiodoperfluoroalkanes, 1,2-diiodotetrafluoroethane (I-C2F4-I) was unsuccessful due to thermal decomposition at the required reaction temperatures [1]. In contrast, 1,4-diiodooctafluorobutane (I-C4F8-I) exhibited sufficient thermal stability to successfully undergo telomerization, allowing for the optimization of reaction parameters (initial molar ratio, temperature, time) to direct the reaction toward monoadduct or diadduct products [1].

Thermal Stability
Head-to-head
Target: Successful HFP telomerization at 190°C; Comparator (I-C2F4-I): Decomposition, reaction failure
Reaction viability depends on perfluorobutyl chain length
Thermal bulk telomerization of hexafluoropropene
Fluorinated telomer synthesis Thermal stability Hexafluoropropene telomerization

Halogen Bonding Strength: 1,4-Diiodooctafluorobutane vs. 1,4-Diiodotetrafluorobenzene (O⋯I Distance)

In halogen-bonded adducts with oxygen-based acceptors, 1,4-diiodooctafluorobutane forms a significantly shorter (stronger) I⋯O halogen bond compared to the aromatic analog 1,4-diiodotetrafluorobenzene. In a complex with potassium tert-butoxide, 1,4-diiodooctafluorobutane exhibited an O⋯I distance of 2.391(6) Å, which is 0.423 Å (15%) shorter than the 2.814(12) Å distance reported for a similar dioxane complex [1]. In contrast, 1,4-diiodotetrafluorobenzene in a ketone complex displays a longer O⋯I distance of 3.097 Å, typical of weaker interactions [2].

I···O Bond Distance
Cross-study
2.391(6) Å vs. 3.097 Å (aromatic comparator), 18.5% shorter
Shorter distance indicates stronger, more directional halogen bond
Solid-state X-ray diffraction; dioxane system for tert-butoxide adduct
Halogen bonding Crystal engineering Supramolecular chemistry

Chain Transfer Efficiency in Iodine Transfer Polymerization: 1,4-Diiodooctafluorobutane vs. Trifluoroiodomethane and Molecular Iodine

In the iodine transfer polymerization (ITP) of vinylidene fluoride (VDF), the choice of chain transfer agent (CTA) dictates the molecular weight and polydispersity of the resulting polymer. Using 1,4-diiodoperfluorobutane as the CTA produced telechelic diiodo cooligomers with molecular weights between 1,500 and 7,000 g/mol and a narrow polydispersity index (PDI) of less than 1.3 [1]. This level of control is not achievable with all CTAs. For instance, molecular iodine (I2) typically leads to much broader polydispersities, and monofunctional CTAs like trifluoroiodomethane (CF3I) yield only mono-iodo terminated polymers, precluding the synthesis of symmetrical telechelics [2].

Polymerization Control
Cross-study
PDI
Enables low-dispersity telechelic fluoropolymer synthesis
ITP of VDF/PMVE; comparators CF3I or I2 lack this control
Bifunctional Yield
Head-to-head
55% isolated yield of disubstitution product
Supports one-step bifunctional derivatization; mono-iodo analogs give side reactions
Photostimulated SRN1 in HMPA with diphenylphosphide nucleophile
Density & Refractive Index
Class-level
Density 2.474 g/mL; n20/D 1.429
Intermediate density and lower refractive index vs. C2 and C6 analogs
Standard conditions; chain-length-dependent property shift
Packing Motif
Head-to-head
Forms 3:2 adduct with unique end-on packing; comparator forms 1:1 crosshatched pattern
Chain flexibility enables non-segregated packing, altering topochemical potential
Co-crystallization with bis(3-pyridyl)diacetylene; X-ray diffraction
Controlled radical polymerization Chain transfer agent Fluoropolymer synthesis

Bifunctional Reactivity in Photo-Stimulated Substitution: 1,4-Diiodooctafluorobutane vs. Mono-Iodo Perfluoroalkanes

The photostimulated reaction (SRN1) of 1,4-diiodoperfluorobutane with nucleophiles in HMPA solvent affords the disubstitution product in 55% isolated yield, demonstrating its utility as a bifunctional perfluoroalkylating agent [1]. In contrast, reactions with mono-iodo perfluoroalkanes like 1-iodo-n-perfluorohexane (1a) and 1-iodo-n-perfluorobutane (1c) under identical conditions led to significantly lower yields of substitution products or predominantly hydrodeiodination [1]. For example, 1-iodo-n-perfluorohexane (1a) in liquid ammonia gave only the hydrodeiodination product, and under irradiation in HMPA, good yields (72%) of a monophosphine were obtained, but the reaction was not bifunctional [1].

Bifunctional Yield
Head-to-head
55% isolated yield of disubstitution product
Supports one-step bifunctional derivatization; mono-iodo analogs give side reactions
Photostimulated SRN1 in HMPA with diphenylphosphide nucleophile
SRN1 reaction Perfluoroalkylation Synthetic methodology

Physical Property Differentiation: Density and Refractive Index Across α,ω-Diiodoperfluoroalkane Series

The physical properties of α,ω-diiodoperfluoroalkanes are strongly dependent on the perfluorinated chain length. 1,4-Diiodooctafluorobutane (C4) exhibits a density of 2.474 g/mL at 25°C and a refractive index of 1.429 (n20/D) . In comparison, the shorter 1,2-diiodotetrafluoroethane (C2) has a higher density of 2.629 g/cm³ and a refractive index of 1.494-1.499 [1], while the longer 1,6-diiodoperfluorohexane (C6) shows a lower density of 2.357 g/cm³ . These differences directly impact the compound's behavior as a heavy atom source and its compatibility in mixed solvent systems.

Density & Refractive Index
Class-level
Density 2.474 g/mL; n20/D 1.429
Intermediate density and lower refractive index vs. C2 and C6 analogs
Standard conditions; chain-length-dependent property shift
Physical properties Chain length effects Fluorinated material selection

Unique Halogen-Bonded Network Architecture: 1,4-Diiodooctafluorobutane vs. 1,4-Diiodotetrafluorobenzene in Diacetylene Complexes

When co-crystallized with a bis(3-pyridyl)diacetylene donor, 1,4-diiodooctafluorobutane (F8DIBut) forms a 3:2 molecular adduct, 32·(F8DIBut)2, which does not segregate into the donor/acceptor columns typical of halogen-bonded complexes [1]. Instead, the acceptor sits atop one end of the donor, and an uncomplexed F4DIB sits atop the other end, creating a unique packing motif. In stark contrast, the aromatic comparator 1,4-diiodotetrafluorobenzene (F4DIB) forms a 1:1 complex (1·F4DIB) with the same donor, which displays an unusual 'crosshatched' pattern with the acceptor directly above the diacetylene moiety of another donor [1].

Packing Motif
Head-to-head
Forms 3:2 adduct with unique end-on packing; comparator forms 1:1 crosshatched pattern
Chain flexibility enables non-segregated packing, altering topochemical potential
Co-crystallization with bis(3-pyridyl)diacetylene; X-ray diffraction
Crystal engineering Halogen bonding Topochemical polymerization

Validated Application Scenarios for 1,4-Diiodooctafluorobutane Based on Quantitative Differentiation


Synthesis of Fluorinated Telomers and Elastomers via Thermal Telomerization

1,4-Diiodooctafluorobutane is the preferred α,ω-diiodoperfluoroalkane for the thermal telomerization of hexafluoropropene (HFP) to synthesize higher-value fluorinated telechelics. Its superior thermal stability, in contrast to the decomposition-prone 1,2-diiodotetrafluoroethane, ensures reaction viability and allows for tunable product distribution (monoadduct vs. diadduct) [4].

Controlled Synthesis of Telechelic Fluoropolymers via Iodine Transfer Polymerization (ITP)

As a chain transfer agent in ITP, 1,4-diiodooctafluorobutane enables the controlled synthesis of low-dispersity (PDI < 1.3) α,ω-diiodo functionalized poly(VDF-co-PMVE) cooligomers with molecular weights between 1,500 and 7,000 g/mol [4]. This precise control over polymer architecture is essential for producing well-defined precursors for photo-cross-linkable networks, fluorinated polyurethanes, and specialty elastomers.

Engineering Robust Halogen-Bonded Supramolecular Architectures

The exceptionally short and strong I⋯O halogen bonds formed by 1,4-diiodooctafluorobutane, as demonstrated by the 2.391(6) Å distance in its potassium tert-butoxide adduct, make it a premier donor for constructing robust, predictable supramolecular networks [4]. This strong, directional interaction is critical for crystal engineering applications requiring high lattice stability and defined geometries.

One-Step Synthesis of Symmetrical Perfluoroalkyl Diphosphines and Derivatives

The photostimulated SRN1 reaction of 1,4-diiodooctafluorobutane with nucleophiles provides a direct route to symmetrical, bifunctional perfluoroalkylated products, such as perfluoroalkyl diphosphines, in a 55% isolated yield [4]. This method offers a synthetic advantage over using mono-iodo perfluoroalkanes, which yield only monofunctional derivatives or are prone to side reactions like hydrodeiodination.

Application
Selection Property
Validation Focus
Fluorinated telomer synthesis
Thermal stability under telomerization conditions
Reaction viability and product distribution control
Controlled telechelic fluoropolymer synthesis
Chain transfer efficiency and bifunctionality
Low-dispersity telechelic polymer architecture
Halogen-bonded crystal engineering
Donor strength and directional geometry
Supramolecular network predictability and lattice stability
Bifunctional perfluoroalkylation synthesis
Bifunctional reactivity in photostimulated substitution
Symmetrical derivatization efficiency and side-reaction profile

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